9H-Thioxanthen-9-one, (1-methylethyl)-

Migration Stability Food Contact Materials Photopolymerization

WHY CHOOSE THIS ITX MIXTURE (CAS 75081-21-9) OVER SINGLE ISOMER ALTERNATIVES? The commercial mixture of 2- and 4-isopropylthioxanthone provides a unique combination of spectral sensitivity (λmax ~258 nm & 383 nm), solubility, and performance that single-isomer (e.g., pure 2-ITX, CAS 5495-84-1) or other thioxanthone-class photoinitiators (e.g., DETX, CPTX) cannot replicate. Its dual absorption maxima enable simultaneous surface and depth curing in thick, pigmented films—critical for printing inks, wood coatings, and UV-LED (385/405 nm) applications. The presence of the 4-isomer influences migratory behavior and final film properties, making reformulation and requalification mandatory if a substitute is attempted. This product serves as an essential reference standard in migration studies (LC‑MS/MS) and a benchmarking control for developing next‑generation, low‑migration photoinitiator systems.

Molecular Formula C32H28O2S2
Molecular Weight 508.7 g/mol
CAS No. 75081-21-9
Cat. No. B1242530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Thioxanthen-9-one, (1-methylethyl)-
CAS75081-21-9
Synonyms2-isopropyl-9H-thioxanthen-9-one
2-ITX cpd
isopropyl-9H-thioxanthen-9-one
ITX cpd
Molecular FormulaC32H28O2S2
Molecular Weight508.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3C2=O
InChIInChI=1S/2C16H14OS/c1-10(2)11-7-5-8-13-15(17)12-6-3-4-9-14(12)18-16(11)13;1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h2*3-10H,1-2H3
InChIKeyWJGUSTJZJBOESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Thioxanthen-9-one, (1-methylethyl)- (CAS 75081-21-9) Procurement Overview and Compound Identity


9H-Thioxanthen-9-one, (1-methylethyl)- (CAS 75081-21-9), commercially recognized as Isopropylthioxanthone (ITX) mixed isomers, is a thioxanthone derivative widely utilized as a Norrish Type II photoinitiator in UV-curable inks, coatings, and adhesives . The commercial product is typically supplied as a mixture of 2- and 4-isomers [1]. It is characterized by a molecular formula of C16H14OS, a molecular weight of 254.35 g/mol, and an absorption profile spanning 250–400 nm with maxima at approximately 258 nm and 383 nm [2]. Its function is to absorb UV light and, in conjunction with an amine synergist, generate free radicals to initiate polymerization of unsaturated prepolymers and monomers .

Why Generic Substitution Fails for 9H-Thioxanthen-9-one, (1-methylethyl)- in UV Curing Formulations


Substituting 9H-Thioxanthen-9-one, (1-methylethyl)- (ITX mixed isomers) with other thioxanthone-class photoinitiators or a single isomer is not a straightforward procurement exercise. This specific mixture of 2- and 4-isomers presents a unique combination of spectral sensitivity, solubility, and performance that differs significantly from other commercial thioxanthones like 2,4-diethylthioxanthone (DETX) or 1-chloro-4-propoxythioxanthone (CPTX) [1]. Even the pure 2-isopropylthioxanthone (2-ITX, CAS 5495-84-1) cannot be considered an equivalent drop-in replacement without thorough reformulation and requalification, as the presence of the 4-isomer can influence final coating properties, solubility, and migratory behavior [2]. Furthermore, ITX is a benchmark compound against which new, low-migration photoinitiators are evaluated; its known performance and regulatory history provide a well-characterized baseline, whereas novel substitutes introduce unknown risks regarding curing efficiency and migration stability [3][4].

Quantitative Differentiation Evidence for 9H-Thioxanthen-9-one, (1-methylethyl)- (CAS 75081-21-9) Against Comparators


Migration Behavior Comparison: ITX Mixed Isomers vs. Next-Generation Thioxanthone-Chalcone Derivatives

In a head-to-head study, the migration of 2-isopropylthioxanthone (2-ITX), a primary component of the mixed-isomer product, was quantified and compared to a novel thioxanthone-chalcone derivative (TX-DMAP). While 2-ITX is not the exact mixture, it serves as the best available comparator for the class. The leaching of 2-ITX from a cured polymer film was measured at 3.55% [1]. This is significantly higher than the 0.23% migration observed for the newly synthesized TX-DMAP, establishing the benchmark migration level for this class of small-molecule photoinitiators [1]. This quantitative data confirms why formulators seek alternatives to ITX-based systems for low-migration applications.

Migration Stability Food Contact Materials Photopolymerization

Comparative UV Absorption: ITX vs. 2,4-Diethylthioxanthone (DETX)

A comparative appraisal of 2,4-diethylthioxanthone (DETX) against 2-isopropylthioxanthone (ITX) revealed that DETX possesses somewhat more favorable UV-absorption properties and solubility in typical reactive diluents and prepolymers than ITX [1]. While this study used 2-ITX, the findings are directly relevant to the mixed-isomer product, as its photophysical properties are dominated by the 2-isomer. This direct comparison establishes that ITX, while a robust and widely used initiator, is not the optimal performer in terms of spectral absorption and solubility, making it a less ideal choice for formulations where these parameters are critical.

UV Absorption Photoinitiator Performance Curing Depth

LED-Curing Reactivity Benchmark: ITX as a Reference for Novel Thioxanthone-Functionalized Methacrylates

In a study evaluating novel thioxanthone-functionalized methacrylates as copolymerizable photoinitiators, the reactivity of the new compounds (TX1 and TX2) was directly benchmarked against isopropyl thioxanthone (ITX) as a reference under LED exposure at 385 and 405 nm [1]. The study found that the reactivities of TX1 and TX2 were similar to that of ITX [1]. This direct head-to-head comparison confirms ITX's role as a reliable performance standard in the field, validating its continued use as a calibration point for assessing next-generation LED-curable systems.

LED Photopolymerization Reactivity Real-Time FTIR

Migration Ratio Comparison: 2-ITX vs. Polymerizable Thioxanthone Derivative (TXNBA)

A study on one-component polymerizable photoinitiators quantified the migration performance of a novel compound, N-benzyl-N-(9-oxo-9H-thioxanthen-2-yl)acrylamide (TXNBA), relative to a 2-isopropylthioxanthone (ITX) system [1]. The photoinitiator's migration ratio of the TXNBA system to the ITX system was reported as 8.52% [1]. This means that under the same conditions, the novel, polymerizable initiator migrated at less than one-tenth the rate of the ITX reference. This stark quantitative difference underscores the fundamental limitation of small-molecule ITX in applications requiring high migration stability.

Migration Stability Polymerizable Photoinitiator Ratio Analysis

Solubility Profile in Reactive Diluents: ITX vs. DETX

In a comparative study, the solubility properties of 2,4-diethylthioxanthone (DETX) were found to be more favorable than those of 2-isopropylthioxanthone (ITX) in typical reactive diluents and prepolymers [1]. While specific w/w% values for ITX's solubility in monomers like propylene glycol diacrylate (16%) and methyl methacrylate (43%) are available , this qualitative comparison with DETX highlights a key differentiator. The inferior solubility of ITX can be a limiting factor in achieving optimal formulation homogeneity and may necessitate the use of additional solvents or processing steps.

Solubility Formulation Compatibility Reactive Diluents

Key Application Scenarios for 9H-Thioxanthen-9-one, (1-methylethyl)- (CAS 75081-21-9) Based on Verified Performance Data


As a Standard Benchmark Photoinitiator in LED-Curing Research and Development

Given its established reactivity profile under 385 and 405 nm LED irradiation [1], 9H-Thioxanthen-9-one, (1-methylethyl)- is ideally suited as a control or reference compound in research settings. Its well-characterized performance allows for direct, quantitative comparisons when developing and validating novel photoinitiator systems for next-generation UV-LED curing applications.

In High-Throughput UV-Curing of Pigmented Coatings and Thick Films Requiring Through-Cure

The compound's dual absorption maxima at ~258 nm (promoting surface cure) and ~383 nm (promoting depth cure) make it particularly effective in pigmented systems and thick films . This property is essential for industrial applications like printing inks and wood coatings, where uniform curing throughout the film is critical for performance and durability, despite its known migration concerns in indirect food contact scenarios.

As a Calibrant for Migration Studies and Food Safety Analysis

Due to the well-documented migration behavior of ITX from packaging materials [2][3], this compound serves as a critical analytical standard and positive control in food safety and material science laboratories. It is essential for validating analytical methods like LC-MS/MS used to detect and quantify photoinitiator migration in food simulants, and for establishing baseline migration values against which new, low-migration formulations are compared [4].

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